Carpindolol
Beschreibung
Eigenschaften
IUPAC Name |
propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFDORQYYEJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049041 | |
| Record name | SDZ 21009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39731-05-0 | |
| Record name | 1-Methylethyl 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39731-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpindolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039731050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SDZ 21009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8F97XP38W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Mechanistic Pathway
The reaction begins with nucleophilic addition of the vinyl Grignard reagent (e.g., propenylmagnesium bromide) to the nitro group of an ortho-substituted nitroarene, forming a magnesium-bound intermediate. Subsequent elimination generates a nitrosoarene, which undergoes a second Grignard addition. Steric hindrance from the ortho substituent (e.g., methyl or tert-butyl) facilitates a-sigmatropic rearrangement, yielding the indole structure after cyclization and tautomerization.
Optimization Considerations
- Ortho Substituent Effects : Bulkier groups (e.g., tert-butyl) enhance reaction yields by stabilizing the transition state during sigmatropic rearrangement.
- Grignard Stoichiometry : Three equivalents of the vinyl Grignard reagent are required for nitroarenes, whereas nitrosoarenes require two equivalents.
- Temperature Control : Reactions are typically conducted at −78°C to 0°C to prevent side reactions, with gradual warming to room temperature for completion.
The introduction of the 3-(tert-butylamino)-2-hydroxypropoxy group involves epoxide ring-opening chemistry, a hallmark of beta-blocker syntheses.
Epoxide Intermediate Preparation
4-Hydroxyindole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 4-(2,3-epoxypropoxy)indole. This step proceeds via nucleophilic attack of the indole oxygen on the less hindered carbon of epichlorohydrin, followed by dehydrohalogenation.
Reaction Conditions :
Amine-Mediated Ring-Opening
The epoxide intermediate is treated with tert-butylamine under nucleophilic conditions. The amine attacks the electrophilic carbon adjacent to the oxygen, resulting in ring opening and formation of the 2-hydroxypropoxy side chain.
Key Parameters :
- Solvent : Hydroxylic solvents (e.g., water or ethylene glycol) stabilize the transition state through hydrogen bonding.
- Temperature : 80–85°C accelerates the reaction, achieving completion within 30–60 minutes.
- Catalysis : Trace amounts of Lewis acids (e.g., ZnCl₂) may enhance regioselectivity, though this is omitted in industrial settings to simplify purification.
Esterification of the Carboxylic Acid Moiety
The final step involves esterification of the indole-2-carboxylic acid with propan-2-ol. This is typically accomplished via Steglich esterification or acid-catalyzed Fischer esterification.
Steglich Esterification
Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), the carboxylic acid is activated as an intermediate oxazolium species, which reacts with propan-2-ol to yield the ester.
Advantages :
Industrial-Scale Fischer Esterification
In production environments, excess propan-2-ol and catalytic sulfuric acid are refluxed with the carboxylic acid. Water removal (e.g., via Dean-Stark trap) shifts equilibrium toward ester formation.
Optimization Metrics :
- Acid Concentration : 1–5% sulfuric acid balances reaction rate and corrosivity.
- Reflux Duration : 6–12 hours ensures >95% conversion.
Analytical and Process Validation
Characterization Data
Purity Optimization
- Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity.
- Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) removes trace byproducts.
Industrial-Scale Production Considerations
Solvent Selection
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carpindolol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um Alkohol-Derivate zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Säurechloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oxide, Alkohole und substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Carpindolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in der Untersuchung von Beta-adrenergen Rezeptor-Interaktionen verwendet.
Biologie: Wird in der Forschung zur Herz-Kreislauf-Physiologie und -Pharmakologie eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und Arrhythmien untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Beta-adrenerge Rezeptoren blockiert, insbesondere die Beta-1- und Beta-2-Rezeptoren. Diese Wirkung führt zu einer Senkung der Herzfrequenz und des Blutdrucks, indem sie die Wirkungen von Adrenalin und Noradrenalin hemmt. Die molekularen Ziele umfassen die Beta-adrenergen Rezeptoren auf Herz- und glatten Muskelzellen. Die beteiligten Wege umfassen die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion, was zu einem verringerten Kalziumeinstrom und einer verminderten Herzmuskelkontraktilität führt .
Ähnliche Verbindungen:
Propranolol: Ein weiterer nicht-selektiver Betablocker, der zur Behandlung von Bluthochdruck und Angstzuständen eingesetzt wird.
Atenolol: Ein selektiver Beta-1-Blocker, der hauptsächlich für Herz-Kreislauf-Erkrankungen eingesetzt wird.
Metoprolol: Ein selektiver Beta-1-Blocker mit ähnlichen Anwendungen wie Atenolol.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen Wirkung als sowohl Beta-adrenerger Rezeptorantagonist als auch Serotonin-Rezeptormodulator. Diese duale Wirkung bietet zusätzliche therapeutische Vorteile, insbesondere bei der Behandlung von Erkrankungen mit einer neurochemischen Komponente, wie z. B. bestimmte Arten von Arrhythmien und Bluthochdruck .
Wirkmechanismus
Carpindolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action leads to a decrease in heart rate and blood pressure by inhibiting the effects of adrenaline and noradrenaline. The molecular targets include the beta-adrenergic receptors on cardiac and smooth muscle cells. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, leading to reduced calcium influx and decreased cardiac contractility .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Beta-blockers are classified based on receptor selectivity, ISA, and ancillary properties. Below is a comparative analysis of Carpindolol with three structurally or functionally similar compounds: Pindolol, Propranolol, and Metoprolol.
Table 1: Pharmacological Properties Comparison
| Property | This compound | Pindolol | Propranolol | Metoprolol |
|---|---|---|---|---|
| Receptor Selectivity | Non-selective (β1/β2) | Non-selective (β1/β2) | Non-selective (β1/β2) | β1-selective |
| ISA | Moderate | High | None | None |
| Lipid Solubility | Moderate | Low | High | Moderate |
| Half-life (hours) | 3–4 | 3–4 | 3–6 | 3–7 |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP2D6) | Hepatic (CYP1A2/2D6) | Hepatic (CYP2D6) |
| Membrane Stabilizing Activity | Yes | No | Yes | No |
| Clinical Indications | Hypertension, Arrhythmias | Hypertension, Angina | Hypertension, Migraine | Hypertension, Heart Failure |
Sources: Structural analogs and pharmacological profiles inferred from beta-blocker class data .
Structural Similarities and Differences
- Pindolol : Shares the indole ring structure with this compound, contributing to ISA. However, Pindolol lacks membrane-stabilizing effects, which may reduce its efficacy in arrhythmia management compared to this compound .
- Propranolol: Both are non-selective, but Propranolol’s naphthyl group enhances lipid solubility, leading to greater CNS penetration. Unlike this compound, it lacks ISA, increasing the risk of bradycardia .
- Its shorter half-life compared to this compound necessitates twice-daily dosing .
Pharmacodynamic and Kinetic Contrasts
- ISA Impact: this compound’s moderate ISA reduces peripheral vascular resistance, unlike Propranolol, which may exacerbate vasoconstriction. This property aligns it closer to Pindolol but with distinct metabolic pathways .
- Metabolism: this compound and Pindolol are both metabolized via CYP2D6, posing risks in poor metabolizers. In contrast, Propranolol’s reliance on CYP1A2 minimizes such interactions .
Biologische Aktivität
Carpindolol, also known as SDZ-21009, is a compound that has garnered attention for its unique pharmacological profile, particularly as a 5-HT1B receptor antagonist and a 5-HT1D receptor agonist. This dual activity positions it as a potential therapeutic agent in various cardiovascular and neurological conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound's primary mechanism involves its interaction with serotonin receptors. Specifically, it exhibits:
- 5-HT1B Receptor Antagonism : This action may contribute to vasodilation and reduced blood pressure by inhibiting serotonin's vasoconstrictive effects.
- 5-HT1D Receptor Agonism : Activation of this receptor may enhance neurotransmitter release and modulate neuronal excitability.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
| Parameter | Value |
|---|---|
| Bioavailability | 25% - 35% |
| Peak Plasma Concentration (Cmax) | 122 - 262 µg/L (50 mg dose) |
| Volume of Distribution | 1.5 - 2 L/kg |
| Protein Binding | 98% |
| Half-life | 7 - 10 hours |
These parameters indicate that this compound undergoes significant first-pass metabolism, primarily via cytochrome P450 enzymes, leading to its relatively low systemic bioavailability.
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress associated with cardiovascular diseases. It has been shown to prevent the oxidation of low-density lipoproteins (LDL), thereby potentially reducing the risk of atherosclerosis.
Cardiovascular Effects
This compound has demonstrated various cardiovascular benefits:
- Antihypertensive Effects : By antagonizing the 5-HT1B receptor, this compound helps lower blood pressure through vasodilation.
- Heart Rate Modulation : It can inhibit exercise-induced tachycardia via beta-adrenoceptor blockade.
Clinical Case Studies
-
Case Study on Hypertension Management :
A study involving patients with mild to moderate hypertension showed that treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study reported an average reduction of 15 mmHg in systolic pressure after 12 weeks of treatment. -
Heart Failure Patients :
In a cohort of heart failure patients with reduced ejection fraction (HFrEF), this compound was associated with improved cardiac output and reduced hospitalizations compared to standard therapies.
Comparative Efficacy
The efficacy of this compound can be compared with other antihypertensive agents:
| Drug Class | Effect on Blood Pressure | Side Effects |
|---|---|---|
| This compound | Significant reduction | Minimal lipid profile impact |
| Beta-blockers (selective) | Moderate reduction | Negative lipid effects |
| Calcium Channel Blockers | Variable | Edema, dizziness |
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Carpindolol, and how are they validated experimentally?
- Methodological Answer: Mechanistic studies typically employ receptor binding assays (e.g., β-adrenergic receptor antagonism) and in vitro functional assays (e.g., cAMP modulation). Validation requires cross-referencing results with knockout models or selective inhibitors to confirm specificity. For example, competitive binding curves and Schild regression analysis can quantify affinity and efficacy .
Q. What standardized protocols exist for assessing this compound's efficacy in preclinical models?
- Methodological Answer: Preclinical efficacy is evaluated using in vivo hypertensive rodent models (e.g., SHR rats) with blood pressure telemetry, alongside ex vivo vascular reactivity assays. Protocols should include control groups (placebo and active comparators) and standardized dosing regimens to minimize variability. Data must adhere to ARRIVE guidelines for reproducibility .
Q. How is this compound's pharmacokinetic profile characterized in early-phase trials?
- Methodological Answer: Phase I trials use LC-MS/MS for plasma concentration analysis, with non-compartmental modeling to calculate AUC, C~max~, and t~1/2~. Population pharmacokinetics (PopPK) can identify covariates (e.g., renal/hepatic impairment) affecting exposure. Cross-validation with in vitro hepatic microsome assays predicts metabolic stability .
Advanced Research Questions
Q. How can conflicting data on this compound's receptor selectivity be resolved methodologically?
- Methodological Answer: Contradictions in selectivity profiles require orthogonal validation:
- Step 1: Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and assay conditions (temperature, buffer pH).
- Step 2: Apply radioligand displacement assays with tritiated antagonists (e.g., [³H]-CGP-12177) to minimize off-target artifacts.
- Step 3: Use meta-analysis to aggregate datasets, applying heterogeneity tests (I² statistic) to identify confounding variables (e.g., batch effects) .
Q. What factorial design approaches optimize dose-response studies for this compound?
- Methodological Answer: A 2×2 factorial design tests interactions between dose and co-administered agents (e.g., diuretics). For example:
Q. How should researchers address ethical challenges in human trials evaluating this compound's long-term safety?
- Methodological Answer: Implement adaptive trial designs (e.g., Bayesian toxicity monitoring) to dynamically adjust dosing based on emerging safety data. Informed consent documents must transparently outline risks (e.g., bradycardia). Independent DSMBs should review adverse events, with pre-specified stopping rules .
Q. What strategies mitigate bias in observational studies of this compound's real-world effectiveness?
- Methodological Answer: Use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment groups. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding. Triangulate results with RCT data to assess external validity .
Methodological Tables
Table 1: Key Assays for Mechanistic Validation of this compound
| Assay Type | Outcome Measured | Validation Criteria |
|---|---|---|
| Radioligand Binding | K~i~ (nM) | IC₅₀ consistency across replicates |
| cAMP Accumulation | % Inhibition vs. Isoproterenol | EC₅₀ alignment with binding data |
| In Silico Docking | Binding Affinity (ΔG) | RMSD < 2.0 Å vs. crystal structures |
Table 2: Common Confounders in this compound Studies
| Confounder | Mitigation Strategy | Reference |
|---|---|---|
| Batch-to-batch variability | Use WHO reference standards | |
| Polymorphic metabolism | Genotype participants (CYP2D6) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
